Ethyl 2-[[cyano(phenyl)methyl]amino]acetate
Overview
Description
Ethyl 2-[[cyano(phenyl)methyl]amino]acetate is an organic compound with a complex structure that includes a cyano group, a phenyl group, and an amino ester
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 2-[[cyano(phenyl)methyl]amino]acetate can be synthesized through the reaction of ethyl cyanoacetate with an appropriate amine. One common method involves heating the desired amine with ethyl cyanoacetate in a solvent such as dimethylformamide (DMF) or ethanol. The reaction typically requires elevated temperatures to proceed efficiently .
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-[[cyano(phenyl)methyl]amino]acetate can undergo various chemical reactions, including:
Substitution Reactions: The cyano group can participate in nucleophilic substitution reactions.
Condensation Reactions: The ester group can react with aldehydes or ketones in condensation reactions.
Reduction Reactions: The cyano group can be reduced to an amine under appropriate conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used.
Condensation: Aldehydes or ketones in the presence of a base like piperidine.
Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the cyano group can yield primary amines, while condensation reactions can produce various substituted esters.
Scientific Research Applications
Ethyl 2-[[cyano(phenyl)methyl]amino]acetate has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Pharmaceuticals: The compound can be used in the development of new drugs, particularly those targeting specific enzymes or receptors.
Material Science: It can be used in the synthesis of polymers and other materials with unique properties.
Mechanism of Action
The mechanism of action of ethyl 2-[[cyano(phenyl)methyl]amino]acetate involves its interaction with various molecular targets. The cyano group can act as an electrophile, while the ester and amino groups can participate in hydrogen bonding and other interactions. These properties make it a versatile compound in both chemical reactions and biological systems.
Comparison with Similar Compounds
Similar Compounds
Ethyl cyanoacetate: A simpler ester with similar reactivity.
Phenylacetonitrile: Contains a cyano group and a phenyl group but lacks the ester functionality.
N-Phenylglycine: Contains an amino group and a phenyl group but lacks the cyano group.
Uniqueness
Ethyl 2-[[cyano(phenyl)methyl]amino]acetate is unique due to its combination of functional groups, which allows it to participate in a wide range of chemical reactions. This versatility makes it valuable in various fields, from organic synthesis to pharmaceuticals.
Properties
IUPAC Name |
ethyl 2-[[cyano(phenyl)methyl]amino]acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O2/c1-2-16-12(15)9-14-11(8-13)10-6-4-3-5-7-10/h3-7,11,14H,2,9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WTEMNGSNMIPHPY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CNC(C#N)C1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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